4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
Description
Historical Context of Thiophene-Aniline Derivatives Research
Thiophene-aniline hybrids emerged as a research focus in the late 20th century following advances in cross-coupling reactions. The Paal-Knorr synthesis, originally developed for furans and pyrroles, was adapted for thiophene derivatives by employing phosphorus pentasulfide (P2S5) with 1,4-diketones. This methodology laid the groundwork for synthesizing substituted thiophenes, including methylated variants.
The incorporation of aniline groups gained momentum after the discovery of polyaniline-thiophene copolymers' conductive properties in the 1980s. Early work on this compound derivatives focused on their electronic characteristics, with X-ray crystallographic studies in the 2000s confirming planarity in analogous structures.
Research Significance and Scientific Impact
This compound's scientific value stems from three key attributes:
- Electronic tunability : The methyl groups at the 4-position of the aniline ring and 5-position of the thiophene modulate electron density distribution, enhancing charge transport in polymeric materials.
- Bioactive potential : Structural analogs demonstrate antimicrobial activity against Staphylococcus aureus (15 mm inhibition zone) and Escherichia coli (12 mm), though direct studies on this specific derivative remain limited.
- Synthetic versatility : Suzuki-Miyaura cross-coupling enables modular construction, with reported yields exceeding 70% under optimized palladium catalysis.
Recent applications include:
Structural Classification in Heterocyclic Chemistry
This compound belongs to the arylthiophenemethylamines class, characterized by:
Spectroscopic characterization reveals:
Research Challenges and Knowledge Gaps
Despite progress, critical challenges remain:
Synthetic Limitations
- Competing alkylation pathways reduce yields to 45-60% in direct N-methylation approaches
- Purification difficulties due to similar polarity of byproducts (HPLC purity <95% without chromatography)
Mechanistic Uncertainties
- Ambiguous role of the 5-methyl group in thiophene's aromatic stabilization energy (ASE), theoretically estimated at 25 kcal/mol but not experimentally verified
- Limited data on oxidative degradation pathways under ambient conditions
Application Barriers
- Solubility constraints in aqueous media (logP = 3.2) hinder biological testing
- Lack of comparative studies with unmethylated analogs to isolate methyl group effects
Recent advances in computational chemistry, particularly density functional theory (DFT) modeling of frontier molecular orbitals, show promise for addressing these gaps. Preliminary calculations suggest a HOMO-LUMO gap of 4.1 eV, indicating potential photochemical applications awaiting experimental validation.
Properties
IUPAC Name |
4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVHLUFTIXWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst, a boron reagent, and a base under mild conditions . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Aniline Ring
- N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline (): Replaces the 4-methyl group on the aniline with a trifluoromethyl (-CF₃) group.
- 4-Ethyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline (): Substitutes the methylene bridge with a branched ethyl chain and introduces a 4-ethyl group on the aniline.
Modifications to the Thiophene Moiety
- 4-Methyl-N-(thiophen-2-ylmethyl)aniline (): Lacks the 5-methyl group on the thiophene ring.
- 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline (): Features a nitro (-NO₂) group on the thiophene and a chlorophenoxy substituent. The nitro group introduces strong electron-withdrawing effects, altering redox properties and reactivity compared to the target compound’s electron-donating methyl group.
Linker Diversity
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline ():
Replaces the methylene bridge with a 1,2,4-oxadiazole heterocycle. The oxadiazole’s electron-deficient nature may enhance hydrogen-bonding interactions with biological targets, contrasting with the neutral methylene linker in the target compound.- N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (): Incorporates a triazole-vinyl-thiophene system.
Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations :
- The branched ethyl linker in increases molar mass and lipophilicity, which may enhance blood-brain barrier penetration.
Biological Activity
4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methyl group on the aniline nitrogen and a thiophene ring, which contributes to its unique properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exert its effects by:
- Inhibition of Enzymes : The compound may bind to and inhibit specific enzymes involved in cellular processes.
- Modulation of Receptors : It could interact with receptors, altering signal transduction pathways.
The exact mechanisms remain under investigation, but these interactions are crucial for understanding its therapeutic potential .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. In vitro studies suggest that it exhibits activity against various bacterial strains, although specific data on Minimum Inhibitory Concentrations (MIC) are still being compiled.
Anticancer Activity
Research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key structural features and their potential impact on activity:
| Structural Feature | Impact on Activity |
|---|---|
| Methyl group on aniline | Enhances lipophilicity and cellular uptake |
| Thiophene ring | Contributes to electron delocalization, enhancing reactivity |
| Substituents on thiophene | Modulate binding affinity to biological targets |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations ranging from 10 to 50 µg/mL, suggesting potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
In a separate investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values reported between 20 µM and 50 µM. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway .
Q & A
Q. What are the established synthetic routes for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting 4-methylaniline with 5-methylthiophen-2-ylmethyl chloride/bromide in the presence of a base (e.g., NaOH) under inert conditions. Optimization includes:
- Catalyst selection : Triethylamine or DMAP improves yield by reducing side reactions .
- Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity .
Q. How is the compound structurally characterized, and which analytical methods are most reliable?
Key techniques include:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups at 4-position and thiophene linkage) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~243.3 for CHNS) .
- X-ray crystallography : For crystalline derivatives, SHELX programs refine structures to determine bond angles and packing interactions .
Advanced Research Questions
Q. How do crystallographic data and computational models explain the compound’s electronic properties and reactivity?
Single-crystal X-ray studies (e.g., monoclinic P2/n space group) reveal planar thiophene and aniline rings with dihedral angles <10°, suggesting conjugation. Density Functional Theory (DFT) calculations highlight:
- Electron-rich thiophene : Enhances nucleophilic aromatic substitution reactivity .
- Methyl steric effects : Distort bond angles (e.g., C-N-C ~118°), impacting regioselectivity in cross-coupling reactions .
Q. What structure-activity relationships (SARs) are observed when comparing this compound to halogenated analogs?
Substituents significantly modulate bioactivity:
- Bromo/Iodo analogs : Higher antimicrobial activity due to increased electrophilicity (e.g., 3-bromo derivatives inhibit Bacillus subtilis at MIC 12.5 µg/mL) .
- Methyl vs. trifluoromethyl : Methyl improves solubility but reduces binding affinity to cytochrome P450 enzymes compared to electron-withdrawing CF groups .
Q. How does the thiophene moiety influence interactions with biological targets, such as enzymes or receptors?
The thiophene ring’s π-electron system facilitates:
- Hydrophobic interactions : Binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition in anti-inflammatory studies) .
- Charge-transfer complexes : Stabilization via sulfur’s lone pairs in receptor-ligand interactions (e.g., dopamine D2 receptor modulation) .
Q. What strategies improve solubility and bioavailability for in vivo studies without compromising activity?
- Prodrug design : Esterification of the aniline NH group enhances water solubility .
- Co-crystallization : Using cyclodextrins or succinic acid improves dissolution rates .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
Under acidic conditions (pH <3), hydrolysis of the methylene bridge yields 4-methylaniline and 5-methylthiophene-2-carbaldehyde. In basic media (pH >10), oxidation forms sulfoxide derivatives, detectable via HPLC-MS .
Q. What computational tools predict binding modes with biological targets, and how are docking studies validated?
- Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding sites (e.g., kinase inhibitors).
- Validation : Correlation between docking scores and experimental IC values (R >0.85) confirms reliability .
Methodological Considerations
- Data contradiction analysis : Conflicting bioactivity results (e.g., varying MICs across bacterial strains) may arise from assay conditions (e.g., nutrient broth composition) .
- Experimental design : Use orthogonal techniques (e.g., SPR + ITC) to validate binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
